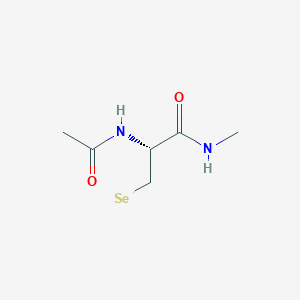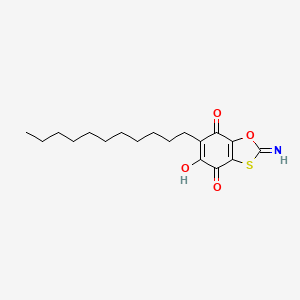
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole ring system substituted with hydroxy, imino, and undecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- typically involves the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate or thiourea. The reactions with thiourea in ethanol in the presence of hydrochloric acid generally yield the highest amounts of the desired product . The reaction conditions can vary, but common methods include:
Method A: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with potassium thiocyanate in glacial acetic acid.
Method B: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in acetic acid.
Method C: Reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea in ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to form amines.
Substitution: The hydroxy and imino groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxathioles, which can exhibit different chemical and biological properties.
Scientific Research Applications
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound has shown potential as an antioxidant, antiviral, antibacterial, and antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- involves its interaction with various molecular targets and pathways. The compound’s hydroxy and imino groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, its benzoxathiole ring system can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzoxathiol-2-one: Similar in structure but lacks the hydroxy, imino, and undecyl groups.
1,3-Benzoxathiol-2-thione: Contains a thione group instead of a dione group.
1,3-Benzoxathiol-2-amine: Features an amine group instead of an imino group.
Uniqueness
1,3-Benzoxathiole-4,7-dione, 5-hydroxy-2-imino-6-undecyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, imino, and undecyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
185418-49-9 |
|---|---|
Molecular Formula |
C18H25NO4S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
5-hydroxy-2-imino-6-undecyl-1,3-benzoxathiole-4,7-dione |
InChI |
InChI=1S/C18H25NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13(20)15(22)17-16(14(12)21)23-18(19)24-17/h19-20H,2-11H2,1H3 |
InChI Key |
FTHHQHGFNQTQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C2=C(C1=O)OC(=N)S2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
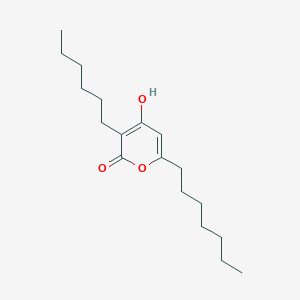
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)

![2-[(2-Hydroxy-4,6-dimethoxyphenyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14248266.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
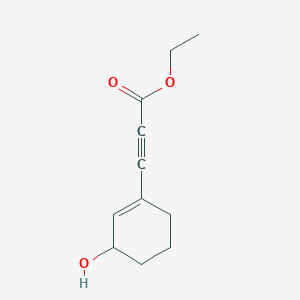
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
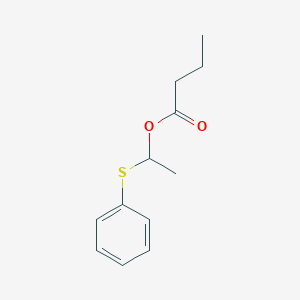
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
